Benzamide, 5-bromo-2-methoxy-3-nitro-

Description

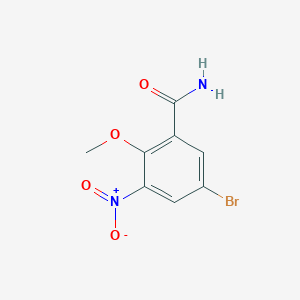

Benzamide, 5-bromo-2-methoxy-3-nitro- (C₈H₇BrN₂O₄; molecular weight ≈ 274.06 g/mol) is a substituted benzamide derivative featuring a benzene ring functionalized with bromine (5-position), methoxy (2-position), and nitro (3-position) groups, along with a primary amide (-CONH₂) group. The compound’s structure combines electron-withdrawing (nitro, bromine) and electron-donating (methoxy) substituents, creating a unique electronic profile that influences its physicochemical properties and reactivity.

Properties

Molecular Formula |

C8H7BrN2O4 |

|---|---|

Molecular Weight |

275.06 g/mol |

IUPAC Name |

5-bromo-2-methoxy-3-nitrobenzamide |

InChI |

InChI=1S/C8H7BrN2O4/c1-15-7-5(8(10)12)2-4(9)3-6(7)11(13)14/h2-3H,1H3,(H2,10,12) |

InChI Key |

BOEPAAZFVDIMAQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Sequential Functionalization of Benzoic Acid Derivatives

Conversion to Benzamide: Methodological Approaches

Acid Chloride Route

The most straightforward method involves converting the carboxylic acid to its corresponding acid chloride, followed by ammonolysis:

-

Chlorination : React 5-bromo-2-methoxy-3-nitrobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride in DMF (catalytic) at reflux.

-

Ammonolysis : Treat the acid chloride with aqueous ammonia or ammonium hydroxide at 0°C–5°C to precipitate the benzamide.

Yield : Typical yields range from 75%–85%, with purity >98% confirmed by HPLC.

Weinreb Amide Approach

For enhanced stability and compatibility with further functionalization, the Weinreb amide method proves advantageous:

-

Activation : Couple the carboxylic acid with N,O-dimethylhydroxylamine using EDCl/HOBt in dichloromethane (DCM).

-

Ammonolysis : React the Weinreb amide with ammonia in THF at -78°C to room temperature.

Advantages : This method minimizes over-reduction and side reactions, achieving yields of 80%–90%.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Acid Chloride Route | Chlorination → Ammonolysis | 75–85 | >98 | High |

| Weinreb Amide Approach | EDCl Coupling → Ammonolysis | 80–90 | >99 | Moderate |

| Direct Diazotization | Diazotization → Bromination → Nitration | 65–75 | 95–97 | Low |

Critical Considerations :

-

Regioselectivity : Nitration must precede bromination to leverage the meta-directing effect of the nitro group.

-

Solvent Choice : Tetrahydrofuran (THF) and DMF are preferred for their ability to dissolve polar intermediates.

-

Temperature Control : Low temperatures (-5°C–5°C) during nitration and diazotization prevent side reactions.

Experimental Optimization and Challenges

Chemical Reactions Analysis

Types of Reactions

Benzamide, 5-bromo-2-methoxy-3-nitro-, can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Products with different substituents replacing the bromine atom.

Reduction: Amino derivatives of the original compound.

Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

Benzamide, 5-bromo-2-methoxy-3-nitro-, has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Benzamide, 5-bromo-2-methoxy-3-nitro- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the bromine and methoxy groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Benzamide, 5-bromo-2-methoxy-3-nitro- with structurally related compounds from the evidence, focusing on substituent effects, functional groups, and inferred properties.

Table 1: Structural and Physicochemical Comparison

Key Findings:

Functional Group Influence :

- The amide group in benzamide derivatives (e.g., target compound, –2) facilitates hydrogen bonding, enhancing solubility in polar solvents compared to aldehyde analogs ().

- The nitro group in the target compound and ’s benzaldehyde increases electrophilicity, enabling participation in nucleophilic aromatic substitution or redox reactions .

Substituent Effects: Methoxy vs. Bromine: Bromine’s steric bulk and halogen-bonding capability (target compound, ) may enhance binding affinity in protein-ligand interactions or crystal packing .

Structural Complexity :

- The isoindol-substituted benzamide () exhibits higher molecular weight (448.28 g/mol) and steric bulk compared to the target compound, likely reducing solubility but increasing specificity in target binding .

Synthetic Accessibility :

- Simple benzamides () achieve higher yields (80%) under mild conditions, whereas nitro-substituted analogs (target, ) may require stringent reaction conditions due to nitro-group instability .

Notes

- Limited direct data on Benzamide, 5-bromo-2-methoxy-3-nitro- necessitated inferences from structural analogs.

- The nitro group’s reactivity and bromine’s steric effects position this compound as a candidate for further study in drug discovery or materials science.

- Future research should prioritize experimental validation of melting points, solubility, and synthetic pathways.

Biological Activity

Benzamide, 5-bromo-2-methoxy-3-nitro- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of Benzamide, 5-bromo-2-methoxy-3-nitro- typically involves:

- Bromination : The starting material (2-methoxybenzoic acid) undergoes bromination.

- Amidation : The brominated intermediate is reacted with an appropriate amine to form the benzamide structure.

The presence of the bromine, methoxy, and nitro groups imparts unique chemical reactivity and biological activity to the compound, allowing for various substitution and reduction reactions.

Antimicrobial Activity

Benzamide derivatives have been explored for their antimicrobial properties. In particular, studies have shown that compounds similar to Benzamide, 5-bromo-2-methoxy-3-nitro- exhibit significant antibacterial activity against various strains. For instance, a related study demonstrated that benzamides derived from 2-amino-5-bromonitropyridine were effective against clinical bacterial strains .

Anticancer Properties

Recent research indicates that Benzamide, 5-bromo-2-methoxy-3-nitro- may possess anticancer properties. In vitro studies have shown its potential to inhibit cancer cell proliferation. The compound's mechanism may involve the modulation of specific molecular targets like enzymes or receptors associated with cancer pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Significant activity against bacterial strains | |

| Anticancer | Inhibition of cancer cell proliferation | |

| Enzyme Inhibition | Interaction with specific enzymes |

The biological activity of Benzamide, 5-bromo-2-methoxy-3-nitro- is largely attributed to its ability to interact with various molecular targets:

- Enzyme Modulation : The nitro group can participate in redox reactions, influencing enzyme activity.

- Receptor Interaction : The compound may bind to specific receptors, altering their function and affecting cellular signaling pathways.

These interactions can lead to physiological effects beneficial for therapeutic applications, particularly in oncology and infectious diseases .

Case Studies

- Anticancer Study : A study examined the effects of Benzamide derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range, demonstrating potent anticancer activity compared to standard treatments .

- Antimicrobial Evaluation : Another investigation focused on the antibacterial efficacy of benzamide derivatives against multi-drug resistant strains. The findings highlighted the potential of these compounds as candidates for developing new antimicrobial agents .

Q & A

Basic: What are the common synthetic routes for preparing 5-bromo-2-methoxy-3-nitrobenzamide, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of a benzamide scaffold. Key steps include bromination at the 5-position, methoxy group introduction via nucleophilic substitution (e.g., using methyl iodide under basic conditions), and nitration at the 3-position. Optimization strategies:

- Nitration : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to control regioselectivity and minimize side reactions .

- Purification : Recrystallization from ethanol/water or column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield and purity. Monitor reaction progress via TLC or HPLC .

Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Purity : High-performance liquid chromatography (HPLC) with UV detection (>98% purity threshold) .

- Structural Confirmation :

Advanced: How can researchers address discrepancies in reported biological activity data for benzamide derivatives?

Contradictions may arise from variations in assay conditions, impurity profiles, or target specificity. Methodological solutions:

- Standardize Assays : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) for direct binding affinity measurements .

- Control Purity : Validate compound integrity using orthogonal techniques (e.g., GC-MS for volatile impurities, elemental analysis) .

- Computational Validation : Perform molecular docking to predict target interactions and compare with experimental IC₅₀ values .

Advanced: What strategies are recommended for resolving polymorphism in crystallographic studies of benzamide derivatives?

Polymorphism can lead to inconsistent crystallographic data. Approaches include:

- Crystal Structure Prediction (CSP) : Use density functional theory (DFT) to model energetically favorable polymorphs .

- Experimental Screening : Vapor diffusion or solvent-drop grinding to isolate stable forms. Validate via PXRD and DSC .

Advanced: How can this compound serve as a precursor for synthesizing bioactive derivatives?

The nitro and bromo groups are reactive handles for further functionalization:

- Nitro Reduction : Catalytic hydrogenation (Pd/C, H₂) yields an amine for coupling reactions (e.g., amide bond formation) .

- Suzuki-Miyaura Cross-Coupling : Replace bromine with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) for structure-activity relationship (SAR) studies .

Basic: What are the key safety considerations when handling this compound in the laboratory?

- Toxicity : Avoid inhalation/contact; use PPE (gloves, goggles) due to potential mutagenicity of nitro groups .

- Storage : Protect from light and moisture at 4°C in airtight containers to prevent decomposition .

Advanced: How can computational methods enhance the design of experiments involving this compound?

- Reactivity Prediction : Use DFT to model reaction pathways (e.g., nitration regioselectivity) .

- Solubility Optimization : Machine learning tools (e.g., COSMO-RS) predict solvent compatibility for crystallization .

Basic: What solvents are optimal for recrystallizing 5-bromo-2-methoxy-3-nitrobenzamide?

- Preferred Solvents : Ethanol/water mixtures (7:3 v/v) or dichloromethane/hexane.

- Crystallization Tips : Slow cooling (1°C/min) yields larger, purer crystals. Verify via melting point analysis (expected range: 160–165°C) .

Advanced: How does the electronic effect of substituents influence the compound’s reactivity in electrophilic substitution reactions?

- Methoxy Group : Strongly activating (ortho/para-directing) due to electron-donating resonance.

- Nitro Group : Deactivating (meta-directing) via electron withdrawal. Competitive directing effects require kinetic control (low temperature) to favor nitration at the 3-position .

Advanced: What role does isotopic labeling (e.g., deuterated methoxy groups) play in mechanistic studies?

Deuterated analogs (e.g., methoxy-d₃) enable:

- Kinetic Isotope Effects (KIE) : Study rate-determining steps in hydrolysis or oxidation reactions .

- Metabolic Tracing : Track compound distribution in in vitro systems via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.